molecular formula C9H13NO2 B120196 Isopropyl 2-(1H-pyrrol-1-yl)acetate CAS No. 157071-49-3

Isopropyl 2-(1H-pyrrol-1-yl)acetate

Cat. No.: B120196
CAS No.: 157071-49-3
M. Wt: 167.2 g/mol
InChI Key: XALJVOQNKFTSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(1H-pyrrol-1-yl)acetate is an ester derivative featuring a pyrrole ring linked via an acetate group to an isopropyl moiety. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their heterocyclic and ester functionalities. Pyrrole-containing esters are known for their reactivity in nucleophilic substitutions and participation in cycloaddition reactions.

Properties

CAS No.

157071-49-3

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

propan-2-yl 2-pyrrol-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-8(2)12-9(11)7-10-5-3-4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

XALJVOQNKFTSDJ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CN1C=CC=C1

Canonical SMILES

CC(C)OC(=O)CN1C=CC=C1

Synonyms

1H-Pyrrole-1-aceticacid,1-methylethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Replaces the pyrrole ring with a benzofuran system, incorporating a methylsulfinyl group and methyl substituent .
  • Key Differences :
    • Heterocyclic Core : Benzofuran (oxygen-containing) vs. pyrrole (nitrogen-containing). This alters electronic properties and hydrogen-bonding capabilities.
    • Substituents : The sulfinyl group in the benzofuran derivative enhances polarity and oxidative stability compared to the simpler pyrrole-acetate ester.
(b) T-butyl 2-(...1H-pyrrol-1-yl)acetate
  • Structure : A complex pyrrole derivative with a t-butyl ester, fluorophenyl, and naphthalene groups .
  • Key Differences: Ester Group: The bulky t-butyl group may reduce solubility in polar solvents compared to isopropyl.
(c) 3-Heptyl-1H-pyrrole
  • Structure : A pyrrole with a heptyl chain at the 3-position, lacking the acetate-ester moiety .
  • Key Differences :
    • Functionality : The absence of the ester group limits its utility in condensation reactions.
    • Lipophilicity : The heptyl chain enhances hydrophobicity, affecting solubility and biological membrane permeability.

Physical and Spectroscopic Properties

Table 1: Comparative Data for Analogous Compounds
Property/Compound Isopropyl 2-(benzofuran-yl)acetate T-butyl Pyrrole-acetate Derivative 3-Heptyl-1H-pyrrole
Molecular Formula C₁₆H₁₈O₅S C₄₅H₅₁BrKN₂O₆ (partial structure) C₁₁H₁₉N
Molecular Weight 294 g/mol 833.2568 (as [M + K]⁺) 165.28 g/mol
Melting Point 403–404 K Not reported Not reported
Solubility Polar solvents (e.g., DCM, ethyl acetate) Likely low due to bulkiness Hydrophobic
¹H NMR Shifts 1.25 (d, 6H), 2.46 (s, 3H), 3.08 (s, 3H) Not provided Not provided
Key Interactions π-π stacking (3.7 Å), C–H⋯O bonds Presumed aromatic stacking None reported

Crystallographic and Molecular Packing

  • Benzofuran-acetate ():
    • Crystal packing stabilized by π-π interactions (3.713 Å) and C–H⋯O hydrogen bonds.
    • Planar benzofuran system facilitates stacking .
  • Pyrrole Derivatives: No direct crystallographic data for the target compound, but methods like SHELX () and ORTEP () are standard for such analyses.

Reactivity and Stability

  • Benzofuran-acetate : Sulfinyl group increases oxidative stability but may participate in sulfoxide-specific reactions.
  • Pyrrole-acetates : The nitrogen lone pair in pyrrole enhances electrophilic substitution reactivity at the α-position.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.